molecular formula C11H19F2NO3 B7627591 N-(2,3-dihydroxy-2-methylpropyl)-4,4-difluorocyclohexane-1-carboxamide

N-(2,3-dihydroxy-2-methylpropyl)-4,4-difluorocyclohexane-1-carboxamide

Cat. No.: B7627591
M. Wt: 251.27 g/mol
InChI Key: BQWVOSPQPIKGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydroxy-2-methylpropyl)-4,4-difluorocyclohexane-1-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, commonly referred to as DFC, belongs to the class of cyclohexane carboxamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

DFC acts as an inhibitor of various enzymes and proteins, including the proteasome and the histone deacetylase (HDAC) enzymes. It has been found to induce apoptosis in cancer cells by inhibiting the proteasome and inducing the accumulation of misfolded proteins. DFC also inhibits HDAC enzymes, leading to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
DFC has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate immune responses. DFC has also been found to have neuroprotective effects, and has been studied for its potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DFC is a useful tool for scientific research due to its ability to selectively target specific proteins and enzymes. It has been found to exhibit high potency and selectivity, making it a valuable tool for studying biological processes. However, DFC has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research on DFC. One area of interest is the development of DFC-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the study of DFC's effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the mechanism of action of DFC and its potential applications in scientific research.

Synthesis Methods

The synthesis of DFC involves the reaction of 4,4-difluorocyclohexanone with 2,3-dihydroxy-2-methylpropanamide in the presence of a base catalyst. The reaction proceeds via the formation of an enolate intermediate, which undergoes nucleophilic addition with the amide group to yield DFC. The reaction is typically carried out under mild conditions and yields a high purity product.

Scientific Research Applications

DFC has been found to exhibit various scientific research applications. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. DFC has also been used as a probe in biochemical and physiological studies, due to its ability to selectively target specific proteins and enzymes.

Properties

IUPAC Name

N-(2,3-dihydroxy-2-methylpropyl)-4,4-difluorocyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(17,7-15)6-14-9(16)8-2-4-11(12,13)5-3-8/h8,15,17H,2-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWVOSPQPIKGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCC(CC1)(F)F)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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